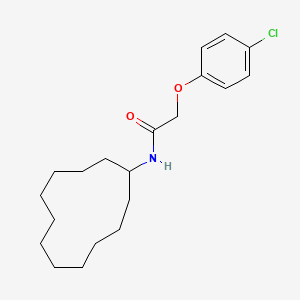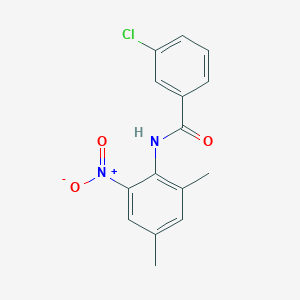
2-(4-chlorophenoxy)-N-cyclododecylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-cyclododecylacetamide is an organic compound characterized by the presence of a chlorophenoxy group and a cyclododecylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-cyclododecylacetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with cyclododecylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclododecylamine derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially aiding in the development of new catalytic systems.
Polymer Science: It may serve as a monomer or additive in the synthesis of specialty polymers.
Biology and Medicine:
Pharmacology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a building block in the synthesis of bioactive molecules.
Industry:
Material Science: The compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mecanismo De Acción
The mechanism by which 2-(4-chlorophenoxy)-N-cyclododecylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group could facilitate interactions with hydrophobic pockets, while the amide linkage might participate in hydrogen bonding.
Comparación Con Compuestos Similares
2-(4-Chlorophenoxy)acetic acid: Shares the phenoxy group but lacks the cyclododecylamide moiety.
N-cyclododecylacetamide: Contains the cyclododecylamide group but lacks the chlorophenoxy group.
Uniqueness: 2-(4-Chlorophenoxy)-N-cyclododecylacetamide is unique due to the combination of the chlorophenoxy and cyclododecylamide groups, which confer distinct chemical and physical properties. This dual functionality can lead to unique interactions in both chemical and biological systems, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H30ClNO2 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-cyclododecylacetamide |
InChI |
InChI=1S/C20H30ClNO2/c21-17-12-14-19(15-13-17)24-16-20(23)22-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15,18H,1-11,16H2,(H,22,23) |
Clave InChI |
LEFYMDTXYHQLFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)NC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11560780.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11560781.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11560785.png)

![N-benzyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11560787.png)

![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11560791.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11560796.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11560816.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560833.png)
acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide](/img/structure/B11560839.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B11560841.png)
